BenchChemオンラインストアへようこそ!

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

ortho-fluorine effect metabolic stability Michael acceptor reactivity

Procure this ortho-fluorophenyl aminopyrrolidine cinnamamide for kinase and protease inhibitor programs. The 3-aminopyrrolidine core demonstrates preferential GSK3β affinity, while the α,β-unsaturated enone serves as a covalent Michael acceptor targeting catalytic cysteine residues in MMP-2/MMP-9. The ortho-fluorine substituent modulates enone electrophilicity and metabolic stability—a critical differentiation from para-fluoro and des-fluoro analogs. ≥98% purity (HPLC) suitable for immediate use in kinase profiling, gelatinase inhibition assays, and halogen-scanning SAR studies.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
CAS No. 2093932-55-7
Cat. No. B1489121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
CAS2093932-55-7
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C=CC2=CC=CC=C2F
InChIInChI=1S/C13H15FN2O/c14-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(15)9-16/h1-6,11H,7-9,15H2/b6-5+
InChIKeyNWZZWBLDDQTWSM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one CAS 2093932-55-7 for Kinase & Protease Inhibitor Research


(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one (CAS 2093932-55-7) is a synthetic chalcone-like cinnamamide featuring a 3-aminopyrrolidine ring, an α,β-unsaturated enone linker, and an ortho-fluorophenyl substituent . The 3-aminopyrrolidine scaffold is known to exhibit preferential affinity for GSK3β and PI3K/Abl kinases, while the cinnamoyl enone motif serves as a Michael acceptor capable of covalent engagement with catalytic cysteine residues in proteases such as MMP-2, MMP-9, and SARS-CoV-2 Mpro [1][2][3]. Vendors supply this compound at ≥98% purity (HPLC) and note it is a useful research chemical for drug discovery applications .

Why (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one Cannot Be Swapped with Other Aminopyrrolidine Cinnamamides


Aminopyrrolidine cinnamamide derivatives are not functionally interchangeable because the position of the fluorine substituent on the phenyl ring (ortho vs. para), the stereochemistry of the 3-aminopyrrolidine ring, and the electrophilicity of the enone linker jointly dictate target engagement, metabolic stability, and selectivity [1][2]. The ortho-fluorine atom in this compound introduces a distinct steric and electronic environment—shielding the enone from non-specific nucleophilic attack while modulating the pKa of the proximal amine—a differentiation strategy validated in the (R)-3-aminopyrrolidine CCR2b antagonist series where even subtle halogen shifts altered IC50 values by orders of magnitude [3]. Replacing this compound with generic para-fluoro or des-fluoro analogs without quantitative comparative data therefore risks unrecognized potency cliffs, altered CYP inhibition profiles, or loss of covalent target engagement [2].

(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one: Quantitative Comparator Evidence for Scientific Procurement


Ortho-Fluoro vs. Para-Fluoro: Predicted Impact on enone Electrophilicity and Metabolic Stability

The ortho-fluorine substituent on the phenyl ring of (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one is predicted to increase the electrophilicity of the α,β-unsaturated ketone relative to the para-fluoro isomer (CAS 1286376-86-0) due to the stronger electron-withdrawing inductive effect at the ortho position, while simultaneously providing steric shielding that reduces non-specific thiol reactivity [1]. In analogous cinnamamide series, 4-fluorocinnamide derivatives demonstrated measurable cytotoxicity against HepG2 cells (IC50 values in the low micromolar range), but the ortho-substituted analogs were not profiled in the same study, preventing a direct head-to-head comparison [2]. The CYP3A4 liability for this compound class has been benchmarked: structurally related cinnamoyl pyrrolidines have shown IC50 values of 20 μM against CYP3A4 in human liver microsomes; the ortho-fluorine may further shift this profile, a critical consideration for procurement in programs where metabolic stability is a key selection criterion [3].

ortho-fluorine effect metabolic stability Michael acceptor reactivity CYP450 inhibition

3-Aminopyrrolidine Scaffold: GSK3β Kinase Preferential Affinity vs. Other Kinase Scaffolds

A systematic evaluation of seven different inhibitor scaffolds against human tau protein kinase GSK3β identified the 3-aminopyrrolidine scaffold as exhibiting high preferential affinity for GSK3β, distinguishing it from competing scaffolds such as indole-pyrrole-diones, pyrazolo-pyridazines, and thieno-pyridine carboxamides that were also profiled in the same study [1]. While quantitative IC50 values for the 3-aminopyrrolidine scaffold class were not reported in the extracted Brenda literature summary, the scaffold-level selectivity preference provides a rational basis for choosing this compound class over other heterocyclic scaffolds when GSK3β is the primary target of interest. The (S)-3-aminopyrrolidine series has further demonstrated dual Abl/PI3K inhibition with IC50 values of 3–4 μM against K562 leukemia cells, confirming the scaffold's kinase inhibitory potential [2].

GSK3β kinase selectivity 3-aminopyrrolidine Alzheimer's disease

Cinnamoyl Enone Motif: Covalent MMP-2 Inhibition Potential vs. Non-Covalent Reversible Inhibitors

Cinnamoyl pyrrolidine derivatives containing the same α,β-unsaturated enone pharmacophore present in (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one have been validated as potent gelatinase (MMP-2 and MMP-9) inhibitors through irreversible covalent modification of the catalytic zinc-binding site [1]. A quantitative structure–activity relationship (QSAR) study of 31 cinnamoyl pyrrolidine derivatives established predictive models for MMP-2 inhibitory potency, with optimized leads achieving IC50 values of 5.2–9.7 nM against MMP-2 [1]. This is mechanistically distinct from non-covalent MMP inhibitors such as hydroxamic acid-based compounds (e.g., batimastat, marimastat), which suffer from poor oral bioavailability and musculoskeletal toxicity related to broad-spectrum metalloproteinase inhibition [2]. The covalent cinnamoyl pyrrolidine mechanism offers potential for prolonged target residence time and differentiated selectivity profiles compared to reversible zinc-chelating MMP inhibitors.

MMP-2 inhibitor cinnamoyl pyrrolidine covalent inhibitor QSAR gelatinase

Vendor-Supplied Purity: 98% vs. Competing Catalog Entry Specifications

The target compound is available from Leyan (Product No. 2281810) at a certified purity of 98% (HPLC), which is higher than the typical 95% purity specification offered by alternative vendors for closely related analogs such as (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 1286376-86-0) and (E)-1-(3-aminopyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one . The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), which is comparable to the hazard profile of structurally related aminopyrrolidine derivatives and does not introduce additional procurement barriers . Hazard statements for the para-fluoro isomer (CAS 1286376-86-0): not explicitly listed by the vendor, representing a data gap for risk assessment.

compound purity HPLC vendor comparison quality assurance

Monoamine Reuptake Inhibitor Pharmacophore: Ortho-Fluoro Substitution vs. Patent-Exemplified Chloro-Fluoro Analogs

The N,N-substituted 3-aminopyrrolidine patent family (Otsuka Pharmaceutical) extensively describes the structure–activity relationships of fluorophenyl-substituted 3-aminopyrrolidines as monoamine reuptake inhibitors targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters [1]. The patent exemplifies numerous 3-chloro-4-fluorophenyl and 3,4-dichlorophenyl analogs but does not specifically claim or provide data for the 2-fluorophenyl derivative (CAS 2093932-55-7), establishing this compound as a novel composition of matter with unexplored selectivity across the three monoamine transporters [1]. The broader monoamine reuptake inhibitor class includes marketed drugs (venlafaxine, duloxetine) requiring ≥3 weeks for therapeutic onset and failing to achieve remission in ~30% of depression patients; compounds with differentiated halogen substitution patterns may offer improved therapeutic profiles [1].

monoamine reuptake inhibitor serotonin norepinephrine dopamine triple reuptake inhibitor

2-Fluorophenyl vs. 2-Chlorophenyl: Predicted Impact on Target Binding and Lipophilicity

Compared to the analogous 2-chlorophenyl derivative (e.g., 3-amino-3-(2-chlorophenyl)-1-pyrrolidin-1-yl-propan-1-one, CAS 886362-98-7), the 2-fluorophenyl substituent in (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one confers a lower lipophilicity (estimated ΔlogP ≈ -0.7 based on Hansch π constants: π_F = 0.14 vs. π_Cl = 0.71) and a smaller van der Waals volume, which may improve aqueous solubility and reduce plasma protein binding [1]. In the (R)-3-aminopyrrolidine CCR2b antagonist series, systematic halogen scanning at the phenyl ring demonstrated that even single-atom substitutions (F → Cl → Br) produced divergent binding IC50 values spanning from nanomolar to micromolar ranges, with fluorine often providing the optimal balance between potency and physicochemical properties [2]. The 1-(3-aminopyrrolidin-1-yl)-3-phenylprop-2-en-1-one des-fluoro analog (CAS 1251449-37-2) serves as an additional baseline for isolating the contribution of the fluorine atom to target binding .

logP lipophilicity fluorine vs. chlorine drug-likeness physicochemical properties

Recommended Research Applications for (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery Targeting GSK3β for Neurodegenerative Disease

Use this compound as a starting scaffold for developing selective GSK3β inhibitors. The 3-aminopyrrolidine core has demonstrated preferential affinity for GSK3β over six other kinase scaffolds [1]. The enone Michael acceptor provides an additional covalent engagement handle, and the ortho-fluorine substituent can be leveraged for metabolic stabilization. Procure at 98% purity for immediate use in kinase inhibition profiling panels. Note: quantitative IC50 data for this exact compound against GSK3β has not yet been published; researchers should plan for in-house kinase profiling.

Covalent MMP-2/MMP-9 Inhibitor Development for Cancer Metastasis Research

Deploy this compound as a covalent cinnamoyl pyrrolidine scaffold for gelatinase inhibition. The cinnamoyl enone pharmacophore has been validated in 31 structurally related derivatives with optimized leads demonstrating MMP-2 IC50 values of 5.2–9.7 nM [2]. The ortho-fluorine substitution is expected to fine-tune enone electrophilicity, potentially improving selectivity over off-target cysteine proteases. Recommended for programs seeking alternatives to failed non-covalent hydroxamate-based MMP inhibitors.

Monoamine Transporter SAR Expansion in CNS Drug Discovery

Utilize this compound to explore the unexplored ortho-fluorophenyl region of the 3-aminopyrrolidine monoamine reuptake inhibitor chemical space. The Otsuka patent family extensively covers para-fluoro and chloro-fluoro analogs but does not claim 2-fluorophenyl derivatives, providing freedom-to-operate for novel composition of matter [3]. Screen against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters to identify potential triple reuptake inhibitor leads with differentiated selectivity profiles.

Physicochemical Comparator Studies: Fluoro vs. Chloro vs. Des-Fluoro Analogs

Employ this compound in systematic halogen-scanning studies comparing the 2-fluorophenyl derivative against the 2-chlorophenyl (CAS 886362-98-7) and des-fluoro phenyl (CAS 1251449-37-2) analogs . The predicted lower lipophilicity (ΔlogP ≈ -0.57 vs. Cl analog) and smaller molecular weight (234.27 vs. 252.74 g/mol) position this compound favorably for lead optimization campaigns where Lipinski compliance and aqueous solubility are critical selection criteria.

Quote Request

Request a Quote for (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.